molecular formula C14H13FN2O B4392837 1-Benzyl-3-(2-fluorophenyl)urea

1-Benzyl-3-(2-fluorophenyl)urea

Cat. No.: B4392837
M. Wt: 244.26 g/mol
InChI Key: SPHJLSQGEFYIBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-3-(2-fluorophenyl)urea is a synthetic urea derivative designed for research and development in medicinal chemistry. Urea-based compounds are of significant interest in modern drug discovery due to their ability to form multiple stable hydrogen bonds with biological targets, which is crucial for achieving potent and selective activity . Recent studies on structurally similar aryl-urea compounds have demonstrated promising growth inhibition against a panel of bacterial strains, including the multi-drug-resistant Acinetobacter baumannii . This suggests that 1-Benzyl-3-(2-fluorophenyl)urea holds potential as a scaffold for developing novel antimicrobial agents to address the growing threat of antibiotic resistance. The compound's molecular structure, featuring a benzyl group and a fluorinated aryl ring, is characteristic of compounds explored as small-molecule inhibitors for various diseases. Researchers can utilize this compound in hit-to-lead optimization campaigns, investigating its mechanism of action through biochemical assays and computational studies like molecular docking. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should verify specific inhibitory data for this analog, as biological activity can be highly sensitive to the position of ring substitution.

Properties

IUPAC Name

1-benzyl-3-(2-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O/c15-12-8-4-5-9-13(12)17-14(18)16-10-11-6-2-1-3-7-11/h1-9H,10H2,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPHJLSQGEFYIBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-N’-(2-fluorophenyl)urea typically involves the reaction of benzylamine with 2-fluorophenyl isocyanate. The reaction is carried out under anhydrous conditions, often in the presence of a suitable solvent such as toluene or dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete .

Industrial Production Methods: Industrial production of N-benzyl-N’-(2-fluorophenyl)urea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: N-benzyl-N’-(2-fluorophenyl)urea can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted urea derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Mechanism of Action

The mechanism of action of N-benzyl-N’-(2-fluorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity or modulating their function. Additionally, it may interact with cellular pathways, affecting various biochemical processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and chemical properties of urea derivatives are highly sensitive to substituent modifications. Below is a detailed analysis of 1-Benzyl-3-(2-fluorophenyl)urea in comparison with analogous compounds:

Substituent Position and Halogen Effects

Compound Name Structural Features Key Differences & Impacts Source
1-Benzyl-3-(4-fluorophenyl)urea Fluorine at para position of phenyl ring - Reduced steric hindrance compared to ortho-F.
- Altered electronic distribution enhances binding affinity in certain receptors.
1-Benzyl-3-(3-chlorophenyl)urea Chlorine at meta position - Chlorine’s higher electronegativity increases oxidative stability but reduces solubility.
- May exhibit stronger hydrophobic interactions.
1-Benzyl-3-(2-mercaptophenyl)urea Mercapto (-SH) group at ortho position - Thiol group enables disulfide bond formation, enhancing reactivity.
- Distinct antioxidant and enzyme inhibition profiles.

Aromatic and Aliphatic Substituent Variations

Compound Name Structural Modifications Property Differences Source
1-Butyl-3-(2-methylphenyl)urea Butyl group instead of benzyl - Increased lipophilicity enhances membrane permeability.
- Reduced aromatic interactions weaken target binding.
1-Benzyl-3-(2-methoxyphenyl)urea Methoxy group at ortho position - Methoxy’s electron-donating effect alters electronic properties.
- May improve solubility but reduce metabolic stability.
1-Benzyl-3-(1-(thiophen-2-ylsulfonyl)tetrahydroquinolin-7-yl)urea Thiophene sulfonyl and tetrahydroquinoline - Expanded π-system enhances stacking interactions.
- Broader kinase inhibition spectrum due to sulfonyl group.

Key Insight : The benzyl group in 1-Benzyl-3-(2-fluorophenyl)urea provides a balance between lipophilicity and aromatic interactions, making it more versatile than aliphatic-substituted ureas .

Functional Group Additions and Hybrid Structures

Compound Name Hybrid Components Unique Advantages Source
1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(2-fluorophenyl)urea Alkynyl-amino chain - Alkyne group enables click chemistry for bioconjugation.
- Enhanced cellular uptake via amino group.
1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-fluorophenyl)urea Benzo-dioxole and pyrrolidinone - Benzo-dioxole improves metabolic resistance.
- Pyrrolidinone enhances solubility and CNS penetration.

Key Insight: Hybridization with heterocycles (e.g., pyrrolidinone) can mitigate solubility issues common in simple aryl ureas while retaining target affinity .

Q & A

Basic: What are the common synthetic routes for 1-Benzyl-3-(2-fluorophenyl)urea, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves reacting benzyl isocyanate with 2-fluoroaniline derivatives under controlled conditions. A standard method () involves:

  • Step 1: Slow addition of benzyl isocyanate (5.0 mmol) to a solution of 2-fluoroaniline and triethylamine in dichloromethane.
  • Step 2: Stirring overnight at room temperature, followed by solvent evaporation to yield a crude product.
    Optimization strategies :
  • Catalyst selection : Triethylamine is critical for neutralizing acidic byproducts and enhancing reaction efficiency.
  • Solvent choice : Polar aprotic solvents (e.g., DCM) improve solubility and reaction homogeneity.
  • Temperature control : Maintaining room temperature minimizes side reactions.
    For scale-up, continuous flow reactors can enhance reproducibility and yield ().

Basic: What spectroscopic and computational methods are employed to characterize this compound?

Answer:
Key characterization techniques include:

  • Spectroscopy :
    • IR/Raman : Identify urea C=O/N-H stretches (~1650–1700 cm⁻¹) and fluorophenyl C-F vibrations (~1100–1250 cm⁻¹) ().
    • UV-Vis : Analyze electronic transitions linked to the aromatic fluorophenyl group.
  • Computational methods :
    • DFT calculations : Predict molecular geometry, vibrational frequencies, and HOMO-LUMO gaps to correlate with experimental data ().
    • NBO analysis : Assess intramolecular charge transfer and stabilization energies.

Advanced: How can researchers resolve discrepancies between experimental and computational data in structural analysis?

Answer:
Discrepancies often arise from approximations in computational models or experimental artifacts. Strategies include:

  • Validation via AIM analysis : Use Atoms-in-Molecules (AIM) theory to map weak intramolecular interactions (e.g., hydrogen bonds) missed in DFT ().
  • Cross-referencing crystallography : Compare computed bond lengths/angles with single-crystal X-ray data (if available) using tools like Mercury ( ).
  • Error analysis : Quantify basis set limitations (e.g., B3LYP/6-31G* vs. higher-tier methods) and solvent effects in DFT.

Advanced: What strategies are effective in optimizing the synthesis yield and purity of this compound?

Answer:

  • Reagent stoichiometry : Use a 10% excess of benzyl isocyanate to drive the reaction to completion.
  • Purification techniques :
    • Recrystallization : Employ mixed solvents (e.g., ethanol/water) to remove unreacted aniline.
    • Chromatography : Use silica gel columns with gradient elution (hexane/ethyl acetate) for challenging separations.
  • Process intensification : Implement continuous flow reactors to reduce reaction time and improve mass transfer ().

Advanced: How can crystallographic data be analyzed to understand molecular interactions?

Answer:

  • Software tools : Use Mercury ( ) to visualize packing motifs and intermolecular interactions (e.g., π-π stacking, hydrogen bonds).
  • Packing similarity analysis : Compare crystal structures with analogous urea derivatives to identify conserved interaction patterns.
  • Void mapping : Quantify free volume in the crystal lattice to predict stability and solubility ( ).

Advanced: What in vitro assays are used to evaluate its biological activity?

Answer:

  • Enzyme inhibition : Perform kinetic assays (e.g., fluorescence-based) to measure IC₅₀ values against targets like soluble epoxide hydrolases ().
  • Receptor binding : Use radioligand displacement assays (e.g., for formyl peptide receptors) to assess affinity ().
  • Cell viability : Screen against cancer cell lines (e.g., MTT assay) to evaluate antiproliferative effects.
    Methodological note : Include positive controls (e.g., known inhibitors) and validate results with dose-response curves.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzyl-3-(2-fluorophenyl)urea
Reactant of Route 2
Reactant of Route 2
1-Benzyl-3-(2-fluorophenyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.